molecular formula C18H18ClN7S B10921912 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10921912
M. Wt: 399.9 g/mol
InChI Key: KFUPFHIAEKWUED-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiadiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, it may serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature and potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorobenzyl group may confer unique properties compared to its bromobenzyl or fluorobenzyl analogs, such as different binding affinities or reactivity profiles.

Properties

Molecular Formula

C18H18ClN7S

Molecular Weight

399.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(5-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18ClN7S/c1-12-7-9-20-26(12)13(2)17-22-23-18(27-17)21-16-8-10-25(24-16)11-14-5-3-4-6-15(14)19/h3-10,13H,11H2,1-2H3,(H,21,23,24)

InChI Key

KFUPFHIAEKWUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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